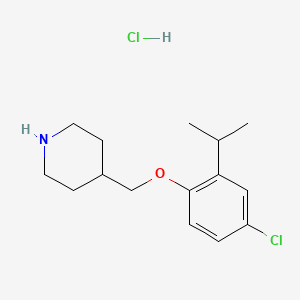

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride

Description

Chemical Identification and Structural Characteristics

This compound possesses the molecular formula C15H23Cl2NO and exhibits a molecular weight of 304.26 grams per mole. The compound exists as a hydrochloride salt, which enhances its solubility characteristics and stability profile compared to the free base form. The structural framework incorporates several key components that contribute to its chemical identity and potential biological activity.

The core piperidine ring system forms the central scaffold of this molecule, providing a six-membered saturated heterocycle containing nitrogen. This ring system is known for its conformational flexibility and ability to adopt various three-dimensional arrangements, which significantly influences the compound's interaction with biological targets. The piperidine nitrogen atom serves as a crucial pharmacophore element, capable of participating in hydrogen bonding and electrostatic interactions with receptor sites.

The phenoxy substituent attached to the piperidine methyl group introduces aromatic character and provides additional sites for molecular recognition. The 4-chloro substitution on the phenyl ring introduces electron-withdrawing properties that can modulate the electronic distribution throughout the molecule. The 2-isopropyl group adds steric bulk and hydrophobic character, potentially influencing membrane permeability and protein binding characteristics.

The spatial arrangement of these functional groups creates a three-dimensional structure that can be described through various conformational states. The methylene linker between the piperidine ring and the phenoxy group provides conformational flexibility, allowing the molecule to adopt different orientations to optimize binding interactions with target proteins or receptors.

The InChI (International Chemical Identifier) for this compound is recorded as 1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H, with the corresponding InChI Key being SQYBPNGVLUCVPD-UHFFFAOYSA-N. These identifiers provide standardized methods for representing the molecular structure in chemical databases and computational systems.

Historical Development and Research Context

The development of this compound emerged from broader research efforts focused on piperidine-based pharmaceutical compounds. Piperidine derivatives have a rich history in medicinal chemistry, with early investigations dating back to the mid-20th century when researchers began exploring the therapeutic potential of nitrogen-containing heterocycles.

The specific structural motif represented by this compound reflects advances in structure-activity relationship studies that identified the importance of phenoxy linkages in biological activity. Historical research on similar compounds, such as 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, demonstrated the potential for histamine receptor antagonism and other pharmacological activities. These findings provided foundational knowledge that informed the design principles underlying the development of this compound.

Research investigations into piperidine-based compounds have consistently revealed their versatility as pharmaceutical intermediates and active compounds. The incorporation of chlorinated aromatic substituents became a common strategy for modulating biological activity, as these modifications can significantly alter binding affinity, selectivity, and metabolic stability. The isopropyl substitution pattern emerged from systematic studies examining the effects of alkyl branching on pharmacological properties.

Contemporary research contexts for this compound include investigations into histamine receptor modulation, particularly histamine H3 receptor antagonism. Recent studies have explored novel histamine H3 receptor antagonists, with findings suggesting that piperidine-based scaffolds can provide effective binding to these receptors. The histamine H3 receptor system has gained significant attention due to its role in neurological disorders and pain management, creating renewed interest in structurally related compounds.

The synthetic approaches for preparing this compound have evolved from general methods for functionalizing piperidine rings. Traditional synthetic strategies involved nucleophilic substitution reactions and coupling methodologies that allow for the installation of complex substituents on the piperidine scaffold. Modern synthetic techniques have expanded these approaches to include more efficient and selective transformations.

Relevance in Contemporary Chemical Science

In contemporary chemical science, this compound serves multiple important functions that extend beyond its potential pharmaceutical applications. The compound represents a valuable research tool for investigating structure-activity relationships in piperidine-based systems and provides insights into the molecular features required for biological activity.

Current research applications of this compound encompass several areas of chemical and biological investigation. In pharmaceutical research, the compound serves as a lead structure for developing new therapeutic agents targeting various biological pathways. The specific combination of functional groups present in this molecule provides researchers with opportunities to explore how different structural modifications affect biological activity, selectivity, and pharmacokinetic properties.

The compound's role in chemical biology research centers on its utility as a molecular probe for investigating receptor-ligand interactions. The structural complexity of this compound makes it suitable for studying how molecular recognition occurs at the protein-ligand interface. Researchers can use this compound to understand the binding requirements for various biological targets and to develop more selective and potent derivatives.

| Research Application | Significance | Contemporary Focus |

|---|---|---|

| Pharmaceutical Development | Lead compound optimization | Receptor selectivity studies |

| Chemical Biology | Molecular probe applications | Protein-ligand interactions |

| Synthetic Chemistry | Methodology development | Efficient synthetic routes |

| Computational Chemistry | Structure-activity modeling | Predictive algorithms |

In synthetic chemistry, this compound contributes to the development of new methodologies for constructing complex piperidine derivatives. The synthetic challenges associated with preparing this molecule have driven innovations in coupling reactions, functional group transformations, and purification techniques. These methodological advances benefit the broader chemical community by providing new tools for synthesizing related compounds.

Computational chemistry applications utilize this compound as a model system for developing and validating theoretical methods. The moderate size and structural complexity make it an ideal test case for molecular modeling approaches, quantum chemical calculations, and machine learning algorithms designed to predict chemical properties and biological activities.

The relevance of this compound in contemporary science also extends to its role in understanding drug-receptor interactions at the molecular level. Recent investigations into histamine H3 receptor antagonists have demonstrated the importance of specific structural features for achieving desired pharmacological effects. This compound provides a framework for understanding how molecular modifications can be used to fine-tune biological activity and selectivity.

Properties

IUPAC Name |

4-[(4-chloro-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYBPNGVLUCVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-86-9 | |

| Record name | Piperidine, 4-[[4-chloro-2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Phenol Derivative Synthesis

The 4-chloro-2-isopropylphenol intermediate can be synthesized by selective chlorination and isopropylation of phenolic rings or obtained commercially. The position of chloro and isopropyl groups affects the reactivity in subsequent steps.

O-Alkylation to Form Phenoxy-Methyl Intermediate

- Method: The phenol is reacted with chloromethylating agents such as chloromethyl ethers or epichlorohydrin under basic conditions to form the phenoxy-methyl intermediate.

- Conditions: Use of bases like sodium hydroxide or sodium carbonate in solvents such as toluene or ethanol. Temperature control between 70–95 °C is common to optimize yield and minimize side products.

- Catalysts: Lewis acids or phase transfer catalysts can be employed to improve reaction rates and selectivity.

Piperidine Coupling

- The phenoxy-methyl intermediate undergoes nucleophilic substitution with piperidine or Boc-protected piperidine derivatives.

- Mechanochemical synthesis: Recent advances include solvent-minimized mechanochemical methods, where grinding in a ball mill at 30 Hz accelerates the reaction, reduces solvent use, and improves purity and yield (up to 85%).

- Conventional method: Refluxing in ethanol for several hours (e.g., 4 h) with excess reagents, followed by chromatographic purification.

Hydrochloride Salt Formation

- The free base piperidine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents, facilitating isolation as a crystalline solid with improved stability and handling.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| O-Alkylation | Phenol + chloromethyl ether or epichlorohydrin, Na2CO3, toluene, 90-95 °C | 65–85 | Side products minimized by controlled temp |

| Piperidine coupling | Phenoxy-methyl intermediate + piperidine, reflux ethanol or mechanochemical milling (30 Hz, 70 min) | 70–85 | Mechanochemical method reduces time & solvent |

| Hydrochloride salt prep | Free base + HCl in ethanol or ether | >90 | Crystalline hydrochloride salt obtained |

Research Findings and Improvements

- Mechanochemical Synthesis: A green chemistry approach significantly reduces solvent use (from 15 mL to 33 μL), shortens reaction time (from 4 h to ~70 min), and improves product purity by limiting side products.

- Lewis Acid Catalysis: Use of Lewis acids at low temperature for O-alkylation enhances reaction rate and yield compared to traditional high-temperature base-mediated methods, reducing reaction time by 24–48 hours and increasing yield by 20–30%.

- Side Product Control: Isopropanol as an additive during the alkylation step helps limit side product formation, improving the purity of intermediates.

Summary Table of Preparation Methods

| Preparation Aspect | Traditional Approach | Advanced/Improved Approach | Key Benefits |

|---|---|---|---|

| O-Alkylation | Base-mediated, high temperature (90–95 °C) | Lewis acid catalysis, low temperature | Faster reaction, higher yield, less side products |

| Piperidine Coupling | Reflux in ethanol, 4 h | Mechanochemical milling, 30 Hz, 70 min | Reduced solvent use, shorter time, higher purity |

| Purification | Column chromatography | Simple basic extraction and crystallization | Easier purification, less waste |

| Salt Formation | Acid treatment in solvent | Same | Stable, easy to handle final product |

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of corresponding phenolic or quinone derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride

- Structure: The chloro-isopropylphenoxy group is attached at the 3-position of the piperidine ring instead of the 4-position.

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Substituted with a diphenylmethoxy group at the 4-position.

- Molecular Formula: C₁₈H₂₁NO•HCl (MW: 303.83).

- Properties: Limited data on solubility, stability, and toxicity.

Paroxetine Hydrochloride and Related Compounds

Physicochemical and Toxicological Comparison

Regulatory and Commercial Status

- Target Compound: No explicit regulatory data; inferred to follow general chemical safety guidelines.

- 3-Isomer : Discontinued, suggesting niche or obsolete use .

- 4-(Diphenylmethoxy)piperidine HCl : Complies with Chinese SDS standards (GB/T 16483-2008) but lacks detailed transport or disposal guidelines .

- Paroxetine HCl : Listed in pharmacopeial forums (e.g., USP), indicating approved medical use and stringent quality control .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR) :

- The 4-position substitution in piperidine derivatives may enhance binding affinity compared to 3-position analogs, though direct evidence is lacking.

- Bulky substituents (e.g., diphenylmethoxy) increase molecular weight but reduce solubility, as seen in 4-(Diphenylmethoxy)piperidine HCl .

Toxicity Data Limitations :

- Acute toxicity data for the target compound and its 3-isomer are unavailable. 4-(Diphenylmethoxy)piperidine HCl is classified as harmful, but chronic effects remain unstudied .

Environmental and Regulatory Gaps: No ecotoxicological data exist for the target compound. 4-(Diphenylmethoxy)piperidine HCl’s environmental fate is undocumented, posing challenges for risk assessment .

Q & A

Q. What are the optimal synthetic routes for 4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-isopropylphenol with a piperidine derivative (e.g., 4-(chloromethyl)piperidine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH). Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Anhydrous conditions to prevent hydrolysis.

- Purification : Column chromatography or recrystallization for ≥95% purity .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | 4-Chloro-2-isopropylphenol, 4-(chloromethyl)piperidine, NaOH | DCM | 0–25°C | 60–75% |

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hygroscopic degradation.

- Safety : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. In case of exposure:

- Skin contact : Rinse with water for 15 minutes; seek medical help if irritation persists .

- Stability : Avoid strong oxidizers and high humidity to prevent decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ (e.g., m/z 328.12).

- Crystallography : Single-crystal X-ray diffraction for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR signals for the piperidine ring overlap with aromatic protons:

Use 2D NMR (COSY, HSQC) to assign coupling patterns.

Compare experimental data with computational predictions (DFT-based chemical shift calculations).

Validate via X-ray crystallography if crystallization is feasible .

- Example : A 2023 study resolved ambiguous NOEs in a similar piperidine derivative using dynamic NMR at variable temperatures .

Q. What strategies are effective for optimizing reaction scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for large-scale synthesis.

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) to control stereochemistry.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and impurities .

Q. How can the biological activity of this compound be systematically evaluated in pharmacological studies?

- Methodological Answer :

- In vitro :

- Target Binding : Radioligand displacement assays (e.g., μ-opioid receptor affinity).

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC₅₀ determination).

- In vivo :

- Pharmacokinetics : Administer via IV/PO in rodent models; measure plasma half-life using LC-MS/MS.

- Data Analysis : Use Hill plots for dose-response curves and molecular docking to predict binding modes .

Q. What computational methods are suitable for predicting the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- Reactivity : DFT calculations (e.g., Gibbs free energy of transition states) to predict hydrolysis or oxidation sites.

- Metabolism : CYP450 docking simulations (e.g., AutoDock Vina) to identify likely metabolites.

- Software : Gaussian 16 for QM, Schrödinger Suite for MD simulations .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental logP values be addressed?

- Methodological Answer :

- Possible Causes : Differences in solvation models or impurity interference.

- Resolution :

Re-measure logP via shake-flask method (octanol/water) with HPLC quantification.

Cross-validate with chromatographic retention time (e.g., HPLC logP estimation).

- Case Study : A 2022 study attributed a 0.5 logP unit discrepancy to underestimated π-π interactions in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.